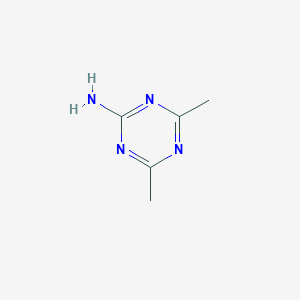

2-Amino-4,6-dimethyl-1,3,5-triazine

Description

Significance of Triazine Scaffolds in Modern Chemical Science

Triazine scaffolds represent a fundamental and highly versatile framework in the realm of modern chemical science, particularly in the field of drug development and medicinal chemistry. explorationpub.comnih.gov These six-membered heterocyclic rings, containing three nitrogen atoms, are considered "privileged structures" due to their synthetic accessibility, chemical stability, and their capacity to interact with a wide array of biological targets. explorationpub.com The arrangement of the nitrogen atoms gives rise to three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (also known as s-triazine), with the latter being a common and extensively studied core. nih.govbenthamdirect.com

The symmetrical nature of the 1,3,5-triazine scaffold allows for deliberate and strategic substitutions at multiple positions, which in turn enables the precise modification of a molecule's pharmacokinetic and pharmacodynamic properties. explorationpub.com This adaptability makes triazine-based compounds ideal candidates for the development of a wide range of therapeutic agents, including enzyme inhibitors and receptor antagonists. explorationpub.com Consequently, triazine derivatives have been successfully developed and investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.govbenthamdirect.com The growing challenges of drug resistance and the demand for more selective therapeutic agents continue to drive interest in triazine scaffolds as a robust and well-understood platform for innovation in therapeutic design. explorationpub.com

Scope and Focus of Research on 2-Amino-4,6-dimethyl-1,3,5-triazine

Research on this compound is primarily centered on its role as a key building block in the synthesis of more complex molecules and its inherent chemical and biological properties. alzchem.com A significant area of investigation involves its application as a precursor in the production of herbicides and pesticides within the agrochemical industry. smolecule.com In the pharmaceutical sector, it is utilized in the discovery and development of new drugs that target specific biological pathways. smolecule.com

Beyond its role as a synthetic intermediate, studies have delved into the unique structural and chemical aspects of this compound. For instance, research has demonstrated its ability to form co-crystals with other molecules, such as guanidine (B92328), which has facilitated the analysis of guanidine's neutral crystal structure for the first time. smolecule.com Such studies offer valuable insights into molecular arrangements and interactions within the solid state. smolecule.com Furthermore, preliminary research indicates that this compound possesses biological activity, with investigations into its interactions with molecular targets like enzymes. smolecule.com The mechanism of action is often related to the inhibition of enzyme activity through binding to active or allosteric sites. smolecule.com The presence of two methyl groups at the 4 and 6 positions is a key feature, as it significantly influences the compound's chemical behavior when compared to other non-methylated triazines. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRXBOTCNWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902890 | |

| Record name | NoName_3466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853-90-3 | |

| Record name | dimethyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 4,6 Dimethyl 1,3,5 Triazine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-Amino-4,6-dimethyl-1,3,5-triazine and its derivatives have traditionally relied on nucleophilic substitution reactions, multi-component condensations, and precursor-based routes.

Nucleophilic Substitution Reactions on Chlorinated 1,3,5-Triazines

A primary and extensively utilized method for the synthesis of substituted triazines involves the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. troindia.innih.govmdpi.com This approach takes advantage of the decreasing reactivity of the chlorine atoms with each substitution, allowing for controlled, stepwise introduction of different nucleophiles. troindia.inmdpi.com The first substitution is typically exothermic and occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires heating or reflux conditions. nih.gov

For the synthesis of amino-substituted triazines, an amine is reacted with cyanuric chloride. nih.gov For example, 2-amino-4,6-dichloro-1,3,5-triazine can be synthesized by reacting cyanuric chloride with ammonia (B1221849) at 0°C. prepchem.com The resulting dichlorotriazine can then undergo further substitution. To obtain this compound, a subsequent reaction with a methylating agent would be required. The reactivity of the nucleophile is a critical factor in these reactions, with stronger nucleophiles reacting more readily. lasalle.edu

The reaction conditions, such as temperature and the use of an acid scavenger like sodium carbonate, are carefully controlled to achieve the desired substitution pattern. nih.gov The choice of solvent can also influence the reaction; for instance, acetone (B3395972) is commonly used in these reactions. derpharmachemica.com

Table 1: Nucleophilic Substitution Reaction Examples

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Cyanuric chloride | Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine | prepchem.com |

| Cyanuric chloride | 4-hydroxy coumarin, then 2-amino pyrazine | Trisubstituted 1,3,5-triazine (B166579) derivative | derpharmachemica.com |

| Cyanuric chloride | 4-aminobenzoic acid | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid | nih.gov |

Multi-Component Condensation Reactions for Triazine Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the 1,3,5-triazine ring system in a single step from several starting materials. researchgate.net These reactions are advantageous due to their atom economy and step efficiency. researchgate.net A common MCR for synthesizing 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) (cyanoguanidine) with nitriles. For the synthesis of this compound, a variation of this approach could potentially be employed.

Another example involves the condensation of cyanoguanidine, an aldehyde, and an amine. researchgate.net This three-component reaction, often acid-catalyzed, initially forms a dihydrotriazine intermediate, which can then be aromatized to the final triazine product. researchgate.net The choice of the aldehyde and amine components determines the substitution pattern on the resulting triazine ring.

While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided context, the general principles of MCRs are applicable. For instance, the reaction of dicyandiamide with acetonitrile (B52724) could theoretically lead to the formation of the desired dimethylated aminotriazine (B8590112), although this specific reaction is not explicitly described.

Precursor-Based Synthesis Routes

The synthesis of this compound can also be achieved by constructing the triazine ring from acyclic precursors. One such method involves the reaction of guanidine (B92328) hydrochloride with diethyl malonate in the presence of a base like sodium ethoxide. researchgate.net This reaction forms a pyrimidine (B1678525) precursor, which can then be further modified to yield a triazine.

Another precursor-based approach involves the reaction of an amidine with an ester. While not directly leading to this compound, this general strategy is used for synthesizing various triazine derivatives. The specific precursors chosen dictate the final substitution pattern on the triazine ring.

A notable precursor-based synthesis involves the reaction of potassium hydrogencyanamide with acetonitrile at elevated temperatures. This method provides an alternative route to the formation of the this compound core.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 1,3,5-triazine derivatives. semanticscholar.orgresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net

For instance, the reaction of cyanuric chloride with various amines can be efficiently carried out under microwave irradiation. nih.govacs.org In a typical procedure, a mixture of cyanuric chloride and a substituted amine in a suitable solvent like 1,4-dioxane (B91453) is irradiated with microwaves. nih.govacs.org This method has been successfully used to prepare symmetrically trisubstituted triazines. nih.govacs.org

Microwave irradiation has also been employed in multi-component reactions for triazine synthesis. The reaction of dicyandiamide with nitriles, for example, is significantly enhanced by microwave heating, with optimal conditions achieving good yields in a matter of minutes. The development of microwave-assisted protocols represents a significant step towards greener and more efficient synthesis of triazine compounds. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Symmetrical Triazines

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 6 hours | Not specified | nih.govacs.org |

| Microwave-Assisted | 5-second intervals | Not specified | nih.govacs.org |

| Microwave-Assisted (Dicyandiamide & Nitrile) | 20-40 minutes | 65-75% |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of triazine derivatives, facilitating purification and automation. researchgate.net This methodology involves attaching a starting material to a solid support (resin) and then carrying out the subsequent reactions. acs.org

A common strategy for synthesizing substituted amino-1,3,5-triazines begins with anchoring an amine to a resin. acs.org This resin-bound amine can then be reacted with a chlorinated triazine, such as 2-amino-4,6-dichloro-1,3,5-triazine. clockss.org Subsequent nucleophilic substitutions with other amines can be performed, and the final product is then cleaved from the resin. researchgate.net This approach allows for the systematic variation of substituents on the triazine ring. researchgate.net

For example, a resin-bound amine can be converted to a polymer-bound S-methylthiopseudourea, which then reacts with secondary amines to form disubstituted guanidines. acs.org Cyclization of these intermediates leads to the formation of the triazine ring. acs.org Solid-phase synthesis has been successfully employed to create libraries of 2,4-diamino-1,3,5-triazines for biological screening. mdpi.comacs.org

Derivatization and Functionalization Strategies

Synthesis of Star-Shaped and Oligomeric Triazine Structures

This compound serves as a valuable building block for the synthesis of larger, more complex structures, including oligomers and cross-linked polymers. These materials are distinct from well-defined star polymers synthesized via "arm-first" or "core-first" approaches but represent an important class of macromolecular structures derived from acetoguanamine. nih.govepo.org

A primary method for creating these structures is through condensation reactions. For example, acetoguanamine can be reacted with dialdehydes, such as glutaraldehyde (B144438) and terephthaldehyde, to yield s-triazine-containing polymer ligands. rsc.org This reaction proceeds via condensation between the amino groups of acetoguanamine and the aldehyde groups, resulting in cross-linked polymeric networks. rsc.org These polymer ligands can subsequently be used to form complexes with various metal ions. rsc.org

Another approach to creating larger, structured molecules involves the synthesis of acetoguanamine crown ethers through the reaction of acetoguanamine with poly(ethylene) glycol dihalides. researchgate.netbenthamscience.com This builds a macrocyclic structure around the triazine core, demonstrating its utility in constructing complex host-guest systems.

| Structure Type | Synthetic Approach | Co-Reactants | Resulting Product | Citation |

|---|---|---|---|---|

| Cross-linked Polymer | Condensation Reaction | Glutaraldehyde, Terephthaldehyde | s-Triazine-containing polymer ligands | rsc.org |

| Oligomeric Resin | Condensation Polymerization | Melamine (B1676169), Formaldehyde (B43269) | Modified melamine-formaldehyde resin | google.com |

| Crown Ether Derivative | Nucleophilic Substitution (SN2) | Poly(ethylene) glycol dihalides | Acetoguanamine crown ethers | researchgate.netbenthamscience.com |

Reactivity Profile and Mechanistic Studies of 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Reactivity of the 1,3,5-Triazine (B166579) Heterocycle

The 1,3,5-triazine ring is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic attack. However, the presence of an amino group at the C2 position and two methyl groups at the C4 and C6 positions significantly modulates this reactivity. The amino group, being a strong electron-donating group, can activate the ring towards electrophilic substitution to some extent, while also influencing the regioselectivity of nucleophilic attacks.

Electrophilic and Nucleophilic Substitution Pathways

The 1,3,5-triazine nucleus generally exhibits low resonance energy compared to benzene, making it more prone to nucleophilic substitution rather than electrophilic substitution. derpharmachemica.com

Nucleophilic Substitution:

The most common reactions involving s-triazines are nucleophilic substitutions, often starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The sequential displacement of chloride ions by nucleophiles is a well-established method for the synthesis of substituted triazines. researchgate.netmdpi.com The reactivity of the chlorine atoms decreases with each substitution. mdpi.com In the context of 2-amino-4,6-dimethyl-1,3,5-triazine, the amino group itself can be a target for substitution under specific conditions, allowing for the introduction of other functional groups like halogens or alkyls. smolecule.com

The synthesis of various 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride highlights the versatility of nucleophilic substitution on the triazine core. researchgate.net For instance, the reaction of cyanuric chloride with amines can lead to the formation of amino-substituted triazines. researchgate.net

Electrophilic Substitution:

Direct electrophilic substitution on the 1,3,5-triazine ring is generally difficult due to its electron-deficient character. However, for triazine derivatives bearing activating groups such as a phenyl group, electrophilic aromatic substitution can occur on the phenyl ring. smolecule.com While there is limited specific information on electrophilic substitution directly on the this compound ring system in the reviewed literature, the presence of the activating amino and methyl groups might facilitate such reactions under specific conditions, although this remains an area for further investigation.

Oxidation and Reduction Chemistry

The this compound molecule can undergo both oxidation and reduction, leading to various derivatives.

Oxidation:

Potassium permanganate (B83412) (KMnO₄) is a potent oxidizing agent that can be used for the oxidation of a wide range of organic molecules, often leading to carboxylic acids. libretexts.org For this compound, oxidation can be achieved using potassium permanganate. smolecule.com The reaction typically involves the oxidation of the methyl groups or potentially the amino group, depending on the reaction conditions. However, detailed studies on the specific products and conditions for the oxidation of this compound are not extensively documented in the available literature. The oxidation of alkylbenzenes with KMnO₄ to benzoic acids is a well-known transformation, suggesting that the methyl groups on the triazine ring could potentially be oxidized to carboxylic acid groups under harsh conditions. libretexts.org

Reduction:

| Reaction Type | Reagent | Potential Products | Reference |

| Oxidation | Potassium permanganate | Oxidized derivatives (e.g., carboxylic acids from methyl groups) | smolecule.com |

| Reduction | Sodium borohydride (B1222165) | Reduced triazine ring (e.g., dihydro- or tetrahydro-triazines) | smolecule.com |

Interaction Studies and Complex Formation

The presence of both hydrogen bond donors (amino group) and acceptors (ring nitrogens) in this compound makes it an excellent candidate for forming supramolecular structures through various non-covalent interactions.

Formation of Co-crystals and Their Structural Analysis

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. This compound has been shown to form co-crystals with other organic molecules.

A notable example is the formation of co-crystals with guanidine (B92328). rsc.org The structural analysis of these co-crystals using single-crystal X-ray diffraction has provided the first structural information of the neutral free base guanidine in the solid state. rsc.org This study highlights the utility of this compound as a co-former in crystal engineering. The co-crystals are formed through a network of hydrogen bonds between the amino groups of both molecules and the nitrogen atoms of the triazine ring.

Studies on similar triazine derivatives, such as 2,4-diamino-6-phenyl-1,3,5-triazine, have also shown the formation of co-crystals with various molecules like 4-(dimethylamino)benzaldehyde. nih.gov In these structures, hydrogen bonds of the N-H···N and N-H···O type are the primary forces driving the assembly, often leading to the formation of planar clusters and extended ribbon-like structures. nih.gov

| Co-former | Stoichiometry | Key Interactions | Significance | Reference |

| Guanidine | 1:1 and 2:1 | Hydrogen bonding | First structural characterization of neutral guanidine in the solid state | rsc.org |

Charge Transfer Complexation and Donor-Acceptor Interactions

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The electron-rich amino and methyl groups on the triazine ring allow this compound to act as an electron donor in the presence of suitable electron acceptors.

While specific studies on the charge-transfer complexation of this compound are scarce, research on the isomeric compound 2-amino-5,6-dimethyl-1,2,4-triazine (ADMT) with the strong π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile (B52724) provides valuable insights. researchgate.net This reaction results in the instantaneous formation of a reddish-brown 1:1 charge-transfer complex. researchgate.net The formation of the complex is confirmed by the appearance of new absorption bands in the electronic spectrum. researchgate.net The high formation constant (KCT) and molar extinction coefficient (εCT) indicate a high stability of the formed CT complex. researchgate.net

The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the triazine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (DDQ). Such donor-acceptor interactions are crucial in various fields, including the development of novel electronic materials. Theoretical studies on stacking-type complexes of various substituted triazines on a graphene surface also highlight the donor-acceptor properties of these heterocycles. ugent.be

| Acceptor | Donor (analogue) | Solvent | Stoichiometry | Spectroscopic Evidence | Reference |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2-Amino-5,6-dimethyl-1,2,4-triazine (ADMT) | Acetonitrile | 1:1 | New absorption bands at 460, 560, and 589 nm | researchgate.net |

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling the outcome of synthetic transformations. Due to the limited specific mechanistic studies on this particular compound, insights are often drawn from related triazine systems.

In the context of more complex reactions, such as the formation of fused heterocyclic systems, the reaction mechanism can be intricate. For instance, the synthesis of N-( smolecule.comsmolecule.comresearchgate.nettriazin-2-yl) α-ketoamides from 2-amino smolecule.comsmolecule.comresearchgate.nettriazines and ketones is proposed to proceed through a series of steps involving the initial formation of an enolate, followed by oxidation and subsequent reaction with the amino-triazine.

Due to the complexity and diversity of reactions that this compound can undergo, a combination of experimental techniques and computational studies is often necessary to elucidate the precise mechanistic pathways.

Computational Chemistry and Theoretical Investigations of 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Quantum Chemical Calculations (DFT, TD-DFT, CCSD(T))

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-Amino-4,6-dimethyl-1,3,5-triazine. Methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to predict its behavior. DFT, particularly with hybrid functionals like B3LYP, is widely used for geometry optimization and electronic property calculations of triazine derivatives. scirp.orgacademie-sciences.frirjweb.comscispace.com TD-DFT is essential for predicting electronic absorption spectra, while CCSD(T) provides highly accurate energy calculations, serving as a benchmark for other methods. scirp.orgbohrium.com These computational tools are often used in concert to provide a comprehensive theoretical understanding of molecular systems. bohrium.combohrium.com

Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For triazine and pyrimidine (B1678525) derivatives, this is commonly performed using DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p) or 6-311+G(d,p). academie-sciences.frscispace.comomicsonline.org For the closely related compound 2-amino-4,6-dimethylpyrimidine, calculations have determined optimized bond lengths and angles. omicsonline.org For instance, the C-C bond lengths in the ring are around 1.393 Å, and C-N bond lengths are approximately 1.334-1.340 Å. omicsonline.org The substitution of methyl and amino groups on the ring influences these geometric parameters due to electronic effects. omicsonline.org The planarity of the triazine ring is a key feature of its electronic structure, and computational studies confirm this, showing how substituents may cause minor deviations. academie-sciences.frirjweb.com

The following table presents theoretically calculated geometric parameters for the analogous compound 2-Amino-4,6-dimethylpyrimidine, which provides insight into the expected values for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's excitability. A smaller gap suggests the molecule is more reactive. For a related compound, 2,4-Diamino-6-methyl-1,3,5-triazine, DFT calculations showed HOMO and LUMO energies of -7.1980 eV and -1.9959 eV, respectively, resulting in an energy gap of 5.2021 eV. researchgate.netsemanticscholar.org For other substituted triazines, the HOMO-LUMO gap can be influenced by the nature of the substituents, with electron-donating groups generally increasing the HOMO energy and electron-withdrawing groups lowering the LUMO energy. colab.wsresearchgate.net The distribution of these orbitals is also informative; in many triazine derivatives, the HOMO is located over the amino groups and the triazine ring, while the LUMO is distributed across the heterocyclic ring. irjweb.comcolab.ws

The table below shows calculated HOMO, LUMO, and energy gap values for a related triazine derivative.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. omicsonline.orgresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For triazine derivatives, the nitrogen atoms of the triazine ring typically exhibit a negative potential due to their lone pairs of electrons, making them nucleophilic centers. colab.wsresearchgate.net The hydrogen atoms of the amino group, in contrast, show a positive potential, identifying them as electrophilic sites. omicsonline.org Such maps are crucial for understanding intermolecular interactions. scirp.orgresearchgate.net Global reactivity descriptors like chemical hardness and electronegativity, derived from HOMO-LUMO energies, also provide quantitative measures of a molecule's reactivity. irjweb.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often combined with DFT (e.g., B3LYP/6-311++G(d,p)), is used to calculate the ¹H and ¹³C NMR chemical shifts. scirp.orgomicsonline.org For a related pyridine (B92270) compound, calculated ¹³C NMR signals for ring carbons were found to shift upon complexation, confirming charge migration. scirp.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). scirp.orgscispace.com Calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). For a charge-transfer complex involving a dimethylpyridine derivative, TD-DFT calculations predicted absorption bands that were in good agreement with experimental data. scirp.org

IR Spectra: DFT calculations can predict vibrational frequencies (IR spectra). bohrium.comresearchgate.net By comparing the calculated frequencies with experimental IR data, vibrational modes can be assigned to specific functional groups, aiding in structural confirmation. bohrium.comresearchgate.net

The following table shows a comparison of experimental and calculated UV-Vis absorption data for a related charge-transfer complex, illustrating the utility of TD-DFT.

Topological Studies (AIM, ELF, LOL)

Topological analysis of electron density provides profound insights into chemical bonding.

Atoms in Molecules (AIM): The AIM theory, developed by Bader, analyzes the topology of the electron density (ρ(r)) to define atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions). mdpi.com Analysis of the Laplacian of the electron density (∇²ρ(r)) and other parameters at bond critical points reveals bond strength and type. mdpi.com

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.orgjussieu.fr It provides a powerful visualization of chemical bonding, clearly distinguishing core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF analysis on related triazine derivatives has been used to identify binding sites and weak interactions. researchgate.net Its values range from 0 to 1, where high values (close to 1) indicate regions of high electron localization, such as in covalent bonds and lone pairs. wikipedia.orgjussieu.fr

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize areas of high electron localization. researchgate.netjussieu.fr Both ELF and LOL offer a chemically intuitive picture of electron pairing and are used to study the reactive sites of molecules. researchgate.netjussieu.fr

Molecular Modeling and Molecular Dynamics Simulations

Computational molecular modeling serves as a powerful tool for understanding the structural and electronic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, with functionals like B3LYP paired with basis sets such as 6-311++G(d,p) being used to optimize molecular geometry and predict various properties. academie-sciences.frnih.gov Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. researchgate.netbohrium.com For instance, DFT calculations on analogous heterocyclic systems have been used to determine optimized geometries, which are then often compared with experimental data from X-ray crystallography for validation. bohrium.commdpi.com

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule. academie-sciences.fr These simulations model the movement of atoms over time, providing insights into conformational flexibility, interactions with solvent molecules, and the stability of molecular complexes. academie-sciences.frbohrium.com For example, MD simulations are used to assess parameters like the root mean square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA), which are crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or near a biological receptor. academie-sciences.fr

Hirshfeld surface analysis is another computational technique applied to related triazine structures to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis helps in understanding the nature and dominance of interactions like hydrogen bonding and van der Waals forces that dictate the molecular packing in the solid state. mdpi.com For this compound, these models would predict strong N-H···N hydrogen bonds, which are characteristic of aminotriazines. acs.org

Table 1: Predicted Geometrical Parameters for this compound The following data are illustrative, based on DFT calculations performed on analogous aminopyrimidine and aminotriazine (B8590112) systems. academie-sciences.frscirp.org

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (in ring) | ~1.33 - 1.34 |

| C-C (in ring) | N/A (s-triazine) |

| C-NH2 | ~1.35 |

| C-CH3 | ~1.50 |

| Bond Angles (°) | |

| N-C-N (in ring) | ~125 - 127 |

| C-N-C (in ring) | ~113 - 115 |

| N-C-NH2 | ~116 - 118 |

| N-C-CH3 | ~116 - 118 |

Tautomeric Equilibrium and Conformational Analysis

This compound can theoretically exist in different tautomeric forms, primarily through proton transfer involving the exocyclic amino group and the ring nitrogen atoms (an amino-imino equilibrium). researchgate.netmdpi.com Computational studies on related aminopyridines and aminotriazines consistently show that the amino tautomer is significantly more stable than the imino forms. nih.govresearchgate.net DFT calculations have been used to estimate the relative energies of these tautomers, revealing that the imino structures can be higher in energy by over 10 kcal/mol. nih.gov

The energy barrier for the direct proton transfer from the amino group to a ring nitrogen is computationally found to be very high. researchgate.netmdpi.com This process is thought to proceed through a four-membered ring transition state, which is energetically unfavorable without solvent assistance. researchgate.netmdpi.com The presence of solvents like water can facilitate the proton transfer through a relayed mechanism, but the amino form remains the predominant species in equilibrium under most conditions. researchgate.netresearchgate.net

Conformational analysis focuses on the rotational barriers of the substituent groups. For this compound, this involves the rotation of the amino (-NH₂) group and the two methyl (-CH₃) groups. The rotation around the C-NH₂ bond in similar aminotriazines has been studied using dynamic NMR spectroscopy and DFT calculations. mdpi.com These studies reveal rotational barriers that can lead to distinct conformers at low temperatures, such as a symmetric "propeller" and an asymmetric conformer where one group is rotated out of plane. mdpi.com For the subject compound, the key conformational flexibility would involve the orientation of the amino group's hydrogen atoms and the rotation of the methyl groups relative to the triazine ring.

Table 2: Illustrative Relative Energies of Amino-Triazine Tautomers Based on DFT calculations for analogous systems. Relative energy (ΔE) is shown with the most stable amino tautomer as the reference (0.00 kcal/mol). nih.govresearchgate.net

| Tautomer | Structure | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| Amino (Canonical) | Exocyclic NH2 group | 0.00 (Most Stable) |

| Imino (trans) | Exocyclic =NH group, ring C=N | > 13.0 |

| Imino (cis) | Exocyclic =NH group, ring C=N | > 15.0 |

Structure-Reactivity Correlations from Computational Data

Computational chemistry provides key descriptors that correlate the structure of this compound with its chemical reactivity. These correlations are often established through Quantitative Structure-Activity Relationship (QSAR) studies, which link calculated molecular properties to observed biological or chemical activity. asianpubs.orgscialert.netarabjchem.org

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. asianpubs.orgjocpr.com The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). jocpr.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For aminotriazines, the HOMO is typically localized on the electron-rich amino group and the triazine ring, while the LUMO is distributed over the heterocyclic ring system.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net For this compound, the MEP would show a negative potential (red/yellow) around the ring nitrogen atoms and the exocyclic amino nitrogen, indicating their nucleophilic character and suitability for protonation or hydrogen bonding. The ring carbon atoms would exhibit a more positive potential (blue), marking them as potential sites for nucleophilic attack.

Table 3: Key Quantum Chemical Descriptors and Their Reactivity Implications Based on general principles from DFT studies on triazines and related heterocycles. asianpubs.orgjocpr.comresearchgate.net

| Descriptor | Typical Value Range | Implication for Reactivity |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | -6 to -7 eV | Indicates electron-donating ability (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | -1 to -2 eV | Indicates electron-accepting ability (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~4 to 5 eV | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (μ) | 1 to 4 Debye | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. mdpi.com |

Advanced Materials Science Applications of 2 Amino 4,6 Dimethyl 1,3,5 Triazine Based Structures

Polymer Chemistry and Composites

The versatility of 2-amino-4,6-dimethyl-1,3,5-triazine as a monomer and a structural component has been harnessed to create a diverse array of polymers and composite materials. These materials often exhibit enhanced thermal stability, controlled porosity, and the ability to host functional nanoparticles, making them suitable for demanding applications.

Formation of Covalent Triazine Frameworks (CTFs) for Gas Adsorption and Catalysis

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from aromatic 1,3,5-triazine (B166579) rings. nih.govacs.orgresearchgate.net These materials are noted for their high stability, significant porosity, and the presence of nitrogen atoms within their frameworks, which can act as active sites. nih.govacs.orgresearchgate.net The synthesis of CTFs can be achieved through various methods, including ionothermal polymerization and acid-catalyzed condensation reactions. nih.govhnu.edu.cn

The inherent properties of CTFs make them excellent candidates for applications in gas adsorption and separation. nih.govhnu.edu.cn The porous nature and large specific surface areas of CTFs allow for the effective capture of gases like carbon dioxide. nih.govacs.org For instance, CTFs synthesized via ionothermal polymerization have demonstrated strong performance in CO2 capture. nih.govacs.org The nitrogen atoms within the triazine rings provide specific interaction sites that can enhance the selectivity of gas adsorption. nih.gov

Furthermore, the robust and stable nature of CTFs makes them suitable as platforms for catalysis. nih.govacs.orgresearchgate.net The framework can support catalytic species, or the nitrogen atoms within the triazine rings can themselves act as catalytic sites.

Role as Monomers and Building Blocks in Thermosetting Polymers (e.g., Polyhemiaminals, Poly(hexahydrotriazine)s)

This compound and its derivatives serve as crucial monomers in the synthesis of high-performance thermosetting polymers. Two notable examples are polyhemiaminals (PHAs) and poly(hexahydrotriazine)s (PHTs).

The formation of these polymers often involves the reaction of amines with formaldehyde (B43269) or its equivalents. researchgate.net For instance, the condensation of a primary amine with formaldehyde can lead to the formation of a 1,3,5-hexahydrotriazine (HHT) monomer. researchgate.net This monomer can then be polymerized with additional formaldehyde to create a hemiaminal dynamic covalent network (HDCN), which upon further curing, yields a crosslinked poly(hexahydrotriazine) network. researchgate.net PHTs are known for their high Young's moduli, excellent solvent resistance, and resistance to environmental stress cracking. researchgate.net

The general reaction for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves the condensation of a primary amine with formaldehyde. wikipedia.org

Table 1: Examples of Thermosetting Polymers from Triazine Derivatives

| Polymer Type | Monomers | Key Properties |

|---|---|---|

| Poly(hexahydrotriazine)s (PHTs) | Primary amines, Formaldehyde | High modulus, excellent solvent resistance |

This table provides a simplified overview. The specific properties of the polymers can vary significantly based on the exact monomers and synthesis conditions used.

Design of Functional Polymers with Enhanced Stability and Porosity

Triazine-based porous organic polymers (POPs) exhibit high thermal stability, often up to 400–500 °C, and are stable in a wide range of solvents. acs.org These properties make them suitable for applications in demanding environments. acs.org The porosity of these polymers can be tailored during synthesis by selecting appropriate monomers and reaction conditions, allowing for the creation of materials with specific pore sizes for applications like molecular adsorption. acs.org

For example, porous organic polymers synthesized from melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) have shown promise in environmental remediation and gas absorption due to their nitrogen-rich network and porous structure. mdpi.com

Immobilization of Nanoparticles within Triazine-Based Polymer Matrices

The nitrogen atoms within the triazine rings of polymers provide excellent coordination sites for the immobilization of nanoparticles. This has led to the development of advanced composite materials where the polymer matrix encapsulates and stabilizes nanoparticles, preventing their agglomeration and enhancing their catalytic or other functional properties. mdpi.comresearchgate.net

For instance, s-triazine-based polymers have been successfully used to immobilize silver nanoparticles (AgNPs). researchgate.netdntb.gov.ua In one study, a p-methoxy-s-triazine-1,4-butadiamine copolymer served as a matrix for AgNPs, with the resulting composite showing well-dispersed nanoparticles. researchgate.net Similarly, palladium nanoparticles have been immobilized on nano-silica supports modified with triazine dendritic polymers, creating efficient and reusable catalysts for cross-coupling reactions. researchgate.net

The process of immobilization often involves the synthesis of the polymer in the presence of the nanoparticles or the subsequent introduction of a metal precursor to the polymer matrix followed by reduction. The triazine units play a crucial role in anchoring the nanoparticles, leading to stable and functional composite materials. mdpi.comrsc.org

Supramolecular Chemistry and Self-Assembly

The specific arrangement of nitrogen atoms and the amino substituent in this compound facilitates a range of non-covalent interactions that are fundamental to its role in supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The amino group and the ring nitrogen atoms of this compound are capable of forming strong and directional hydrogen bonds. In the solid state, molecules of this compound form dimers through N-H···N hydrogen bonds. iucr.org This propensity for hydrogen bonding is a key driver in the formation of more complex supramolecular assemblies. researchgate.net For example, aminotriazine (B8590112) amphiphiles can form organized structures at the air-water interface through hydrogen bonding with complementary molecules in the subphase. acs.org The formation of one-dimensional arrays or cyclic rosettes in alkylated 2,6-diamino-1,3,5-triazines is also governed by specific hydrogen bonding motifs. acs.org

Table 2: Key Non-Covalent Interactions in this compound-Based Structures

| Interaction Type | Description | Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom on the amino group and a nitrogen atom on a neighboring triazine ring. iucr.org | Directs the formation of specific, ordered structures like dimers, tapes, and rosettes. iucr.orgacs.org |

This table summarizes the primary non-covalent forces that govern the self-assembly of this compound and its derivatives.

Construction of Discrete Oligomers (Linear, Branched, Macrocyclic, Dendrimeric Architectures)

The 1,3,5-triazine scaffold, a core component of this compound, is a versatile building block for creating discrete, monodisperse oligomers with diverse architectures, including linear, branched, macrocyclic, and dendrimeric forms. rsc.orgnih.govresearchgate.net The synthetic utility of this scaffold largely stems from its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for sequential and controlled nucleophilic substitutions. rsc.orgnih.gov By managing reaction temperatures, the three chlorine atoms can be replaced stepwise, enabling the construction of intricately functionalized triazine derivatives. rsc.orgnih.gov

Linear and Branched Oligomers: Linear and branched polymers can be synthesized using aminotriazine derivatives. For instance, polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine with various aromatic diamines yields high-molecular-weight linear or branched polyguanamines. researchgate.net A more direct approach involves using 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine) as the starting material. Cross-linked polymeric Schiff base ligands have been synthesized through the condensation reaction of acetoguanamine with glutaraldehyde (B144438) or terephthaldehyde. researchgate.netnih.govresearchgate.netscispace.com These reactions produce s-triazine-containing polymer ligands which can then be used to form more complex structures. nih.govresearchgate.net

Macrocyclic and Dendrimeric Architectures: The triazine unit is a popular building block for dendrimers due to its trifunctional nature, which serves as a branch point. researchgate.net The synthesis of these highly branched, tree-like molecules often employs the stepwise substitution chemistry of cyanuric chloride. researchgate.net This method allows for the controlled, generational growth of the dendrimer. harvard.edu Macrocycles based on triazines have also been developed, leveraging the ring's geometry to create pre-organized cavities for molecular recognition applications. Macrocycle-based dendrimers, which combine a macrocyclic core with dendritic arms, offer multiple types of cavities and an extensively branched surface, making them promising for creating advanced functional materials. mdpi.com

The synthesis of these complex architectures is often guided by the principles of supramolecular chemistry, where non-covalent interactions direct the self-assembly of the final structures. rsc.org

Molecular Recognition Phenomena in Triazine-Based Assemblies

The arrangement of nitrogen atoms in the triazine ring and the presence of the amino group in this compound make it an ideal candidate for directing molecular recognition and self-assembly through hydrogen bonding. researchgate.net The amino groups act as hydrogen bond donors, while the ring nitrogens act as acceptors, facilitating the formation of predictable and stable supramolecular structures. mdpi.com

A prominent example of this is the formation of host-guest assemblies. Research has shown that 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine) co-crystallizes with various aliphatic dicarboxylic acids to form molecular complexes. researchgate.net The resulting architecture of these assemblies is directed by the acidity (pKa value) of the dicarboxylic acid. researchgate.net

Acids with pKa < 3.0: These stronger acids protonate the triazine. The resulting host network consists of both the protonated triazine and the dicarboxylate anion, with solvent molecules occupying voids as guests. researchgate.net

Acids with pKa > 3.0: With weaker acids, the triazine molecules self-assemble to form a host network, encapsulating the neutral dicarboxylic acid molecules as guests within channels or voids. researchgate.net

This pKa-dependent assembly demonstrates a sophisticated level of molecular recognition, where the triazine unit can adapt its role based on the chemical environment. The hydrogen bonds, primarily of the N-H···O and O-H···N types, are the primary driving force for the formation of these crystalline solids. researchgate.net These interactions often lead to the creation of extended structures like tapes, sheets, or three-dimensional networks. researchgate.netnih.gov This predictable self-assembly based on hydrogen-bonding patterns is a cornerstone of crystal engineering and the design of functional supramolecular materials. rsc.orgrsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the triazine ring and the exocyclic amino group in this compound serve as excellent coordination sites for metal ions, leading to a rich coordination chemistry and the formation of metal-organic frameworks (MOFs).

Synthesis and Characterization of Metal Complexes Utilizing Triazine Ligands (e.g., Ni(II), Mn(II), Co(II), Pd(II), Pt(II), Ag(I) complexes)

This compound, also known as acetoguanamine, and its derivatives have been successfully used to synthesize a variety of metal complexes. Polymeric ligands derived from the condensation of acetoguanamine with dialdehydes can readily form complexes with transition metals.

In one study, cross-linked polymer ligands from acetoguanamine and glutaraldehyde/terephthaldehyde were used to synthesize polymeric complexes of Cobalt(II), Nickel(II), and Copper(II). nih.govresearchgate.netscispace.com The metal ions were coordinated to the Schiff base nitrogen atoms formed during the polymerization. researchgate.net The structures of these complexes were characterized using Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, and magnetic susceptibility measurements. nih.govscispace.com

Similarly, Schiff bases derived from acetoguanamine and various aldehydes have been used to create complexes with Iron(III) and Chromium(III). dergipark.org.tr Dipodal acetoguanamine-Schiff bases have also been shown to form homonuclear Fe(III) complexes. researchgate.net While direct complexation with Pd(II) and Pt(II) using this compound is less documented in these specific search results, the broader class of aminotriazines and their derivatives are known to form stable pincer-type complexes with a range of metals, including Ni(II), Mn(II), and Co(II), showcasing the versatility of the triazine scaffold in coordination chemistry. researchgate.net For instance, Ni(II) has been shown to form hexa-coordinated complexes with distorted octahedral geometry when chelated by s-triazine-based hydrazine (B178648) Schiff base ligands. mdpi.com

Table 1: Selected Metal Complexes Derived from Acetoguanamine-Based Ligands

| Starting Triazine | Linker/Schiff Base Moiety | Metal Ion | Resulting Complex Structure | Analysis Methods | Ref. |

|---|---|---|---|---|---|

| Acetoguanamine | Glutaraldehyde | Co(II), Ni(II), Cu(II) | Cross-linked polymeric metal complex | FT-IR, Elemental Analysis, Magnetic Susceptibility | nih.gov, scispace.com |

| Acetoguanamine | Terephthaldehyde | Co(II), Ni(II), Cu(II) | Cross-linked polymeric metal complex | FT-IR, Elemental Analysis, Magnetic Susceptibility | nih.gov, scispace.com |

| Acetoguanamine | 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde | Fe(III), Cr(III) | Azo dye Schiff base complex | FT-IR, 1H NMR, TGA, Magnetic Susceptibility | dergipark.org.tr |

Design and Synthesis of Triazine-Linked Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The triazine core is an attractive component for MOF linkers due to its rigidity, defined geometry, and multiple nitrogen sites available for coordination or functionalization. While the direct use of this compound as a primary building block in MOF synthesis is not extensively documented, its derivatives are instrumental in this field.

The design of triazine-linked MOFs often involves modifying the triazine core with carboxylate or pyridyl groups that can coordinate strongly with metal centers. For example, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) is a tritopic linker that has been used to synthesize a novel zinc-based MOF. mdpi.com The synthesis is typically performed using solvothermal methods, where the metal salt (e.g., zinc nitrate (B79036) hexahydrate) and the organic linker (TCPT) are heated in a solvent, leading to the self-assembly of the crystalline framework. mdpi.com The resulting MOF featured a 3D framework with a paddle-wheel secondary building unit. mdpi.com

Another strategy involves using triazine derivatives that can be modified after the MOF is constructed, a technique known as post-synthetic modification (PSM). mdpi.com This allows for the introduction of functional groups that might not be stable under the initial MOF synthesis conditions. rsc.org Acetoguanamine itself has been noted in the context of MOF synthesis, where it can be used in liquid-assisted grinding to facilitate the formation of other MOF structures or act as a target molecule for detection by specifically designed sensor MOFs. researchgate.netacs.org

Evaluation of MOFs for Adsorption and Catalytic Applications

The high porosity, large surface area, and tunable nature of MOFs make them excellent candidates for adsorption and catalysis. nih.govresearchgate.net Triazine-based MOFs, in particular, have shown significant promise in environmental applications.

The zinc-based MOF synthesized from the triazine-derivative linker TCPT (MOF-S1) was evaluated for its ability to remove organic dyes from water. mdpi.com It demonstrated rapid and effective adsorption of Congo Red, Methylene Blue, Methyl Orange, and Rhodamine B, with kinetic models suggesting a chemisorption mechanism. mdpi.com This indicates strong, specific interactions between the dyes and the MOF's internal surface.

Furthermore, MOF-S1 exhibited significant photocatalytic activity. Under UV irradiation, it achieved degradation efficiencies of approximately 93% for Methyl Orange and 74% for Rhodamine B. mdpi.com This catalytic function is attributed to the interplay between the organic linker, which can absorb light, and the metal nodes, which can act as active catalytic sites. mdpi.comrsc.org The porous structure allows substrate molecules to access these active sites within the framework.

The functional groups within the MOF pores are crucial for their performance. For instance, the introduction of polar functional groups like -COOH or -NH2, or even the triazine nitrogen atoms themselves, can enhance the selective adsorption of molecules like CO2 through hydrogen bonding or other specific interactions. mdpi.comrsc.org The development of robust, water-stable triazine-based MOFs is a key area of research for practical applications in flue gas treatment and carbon capture. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetoguanamine |

| 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2,4-Diamino-6-methyl-1,3,5-triazine |

| 2,4,6-trichloro-1,3,5-triazine |

| Cyanuric chloride |

| Glutaraldehyde |

| Terephthaldehyde |

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine |

| 2,4,6-triaminopyrimidine |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Iron(III) |

| Chromium(III) |

| Palladium(II) |

| Platinum(II) |

| Silver(I) |

| Zinc(II) |

| Congo Red |

| Methylene Blue |

| Methyl Orange |

Environmental Chemistry and Degradation Pathways of Triazine Compounds

Photodegradation Mechanisms and Identification of Degradation Products

Photodegradation, or the breakdown of compounds by light, is a key process in the environmental dissipation of many triazine herbicides. The mechanisms primarily involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions.

General photodegradation pathways for s-triazine herbicides often involve:

N-dealkylation: The removal of alkyl groups attached to the amino substituents on the triazine ring.

Dechlorination-hydroxylation: For chlorinated triazines like atrazine (B1667683) and simazine, the chlorine atom at the C-2 position is replaced by a hydroxyl group. This is a significant detoxification step, as the resulting hydroxy metabolites are less phytotoxic.

Oxidation of side chains: Alkyl side chains can be oxidized.

Ring cleavage: While less common under typical environmental conditions, the stable triazine ring can eventually be cleaved.

Studies on various triazine herbicides have identified a range of photodegradation products. For instance, the photodegradation of atrazine can lead to the formation of deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and diaminochlorotriazine (B1259301) (DACT) through N-dealkylation, and hydroxyatrazine through dechlorination-hydroxylation. Further degradation can lead to the formation of ammeline, ammelide, and ultimately, cyanuric acid. researchgate.net

The photodegradation of triazines is a radical-driven process. researchgate.net Dimer products have also been detected during the photodegradation of some triazines, which supports the radical character of the reactions occurring. researchgate.net The rate of photodegradation can be influenced by factors such as the intensity of UV radiation, the presence of photosensitizing agents (like humic substances in water), and the pH of the medium.

Table 1: Common Photodegradation Mechanisms of s-Triazine Herbicides

| Mechanism | Description | Example Products from Atrazine |

|---|---|---|

| N-Dealkylation | Removal of alkyl groups from the amino substituents. | Deethylatrazine (DEA), Deisopropylatrazine (DIA) |

| Dechlorination-Hydroxylation | Replacement of a chlorine atom with a hydroxyl group. | Hydroxyatrazine |

| Oxidation | Introduction of oxygen to the side chains. | Oxidized intermediates |

| Ring Cleavage | Breakdown of the triazine ring structure. | Cyanuric acid |

This table is based on general findings for s-triazine herbicides and is intended to be illustrative of potential pathways.

Biodegradation Pathways and Biotransformation Studies

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the removal of triazine herbicides from soil and water. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds.

The primary enzymatic reactions involved in the initial steps of triazine biodegradation are:

Hydrolytic dechlorination: The enzymatic replacement of a chlorine atom with a hydroxyl group, often catalyzed by atrazine chlorohydrolase (AtzA). This is a key detoxification step in the degradation of chlorinated triazines like atrazine.

N-dealkylation: The enzymatic removal of N-alkyl side chains, catalyzed by enzymes such as AtzB (for hydroxyatrazine) and AtzC.

For atrazine, a well-studied triazine herbicide, the biodegradation pathway often begins with the conversion to hydroxyatrazine. This is followed by the sequential removal of the ethyl and isopropyl groups to form N-ethylammelide, N-isopropylammelide, and subsequently ammelide. The triazine ring is then hydrolyzed by AtzD (ammelide hydrolase) to produce cyanuric acid. Finally, cyanuric acid is further metabolized to ammonia (B1221849) and carbon dioxide by the enzymes AtzE and AtzF. The genes encoding these enzymes (atzA-F and trzN) are often found on plasmids in atrazine-degrading bacteria, such as Pseudomonas sp. ADP. mdpi.com

In the case of chlorinated s-triazines, Pseudomonas sp. strain A has been shown to utilize 2-chloro-1,3,5-triazine-4,6-diamine as a nitrogen source, leading to the formation of 2-chloro-4-amino-1,3,5-triazine-6(5H)-one. uni-konstanz.denih.gov This indicates a hydrolytic deamination pathway.

For 2-Amino-4,6-dimethyl-1,3,5-triazine, which lacks a chlorine substituent, the initial biodegradation steps would likely involve N-deamination or hydroxylation of the amino group, and oxidation of the methyl groups. These initial transformations would likely be followed by ring cleavage. The specific microorganisms and enzymatic pathways for this compound, however, remain to be elucidated as specific biotransformation studies are not available in the reviewed literature.

Table 2: Key Enzymes and Reactions in the Biodegradation of Atrazine

| Enzyme | Gene | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Atrazine chlorohydrolase | atzA | Hydrolytic dechlorination | Atrazine | Hydroxyatrazine |

| Hydroxyatrazine ethylaminohydrolase | atzB | N-deethylation | Hydroxyatrazine | N-isopropylammelide |

| N-isopropylammelide isopropylaminohydrolase | atzC | N-deisopropylation | N-isopropylammelide | Ammelide |

| Ammelide aminohydrolase | trzD | Ring cleavage | Ammelide | Cyanuric acid |

This table illustrates a well-characterized pathway for atrazine degradation and serves as a model for potential triazine biodegradation processes.

Environmental Fate and Transport Mechanisms in Ecosystems

The environmental fate and transport of triazine compounds are governed by a combination of their physicochemical properties and environmental conditions. Factors such as water solubility, soil adsorption characteristics (Koc), and persistence (half-life) determine their mobility and distribution in ecosystems.

Triazine herbicides are known for their moderate to high persistence in the environment. nih.gov Their mobility in soil is variable and depends on the specific compound and soil properties. For example, atrazine is relatively mobile in many soil types and can leach into groundwater. mst.dk The transport of triazines through the soil profile can be facilitated by macropore flow, such as along root channels and through earthworm burrows. mst.dk

The persistence of triazines in soil is influenced by factors such as soil pH, organic matter content, temperature, and microbial activity. researchgate.net For instance, the persistence of atrazine has been shown to increase with increasing soil pH. researchgate.net

Triazine compounds and their degradation products can be transported from agricultural fields to surface waters through runoff and to groundwater through leaching. Their presence has been detected in surface water, groundwater, and even in atmospheric particulate matter, indicating the potential for long-range transport. researchgate.netcopernicus.org

Specific data on the environmental persistence, mobility, and bioaccumulation potential of this compound are currently unavailable. aksci.com However, based on the general behavior of other amino- and methyl-substituted triazines, it can be inferred that it may have some degree of mobility in soil and the potential for persistence, warranting further investigation into its environmental fate.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Atrazine |

| Simazine |

| Deethylatrazine (DEA) |

| Deisopropylatrazine (DIA) |

| Diaminochlorotriazine (DACT) |

| Hydroxyatrazine |

| Ammeline |

| Ammelide |

| Cyanuric acid |

| N-ethylammelide |

| N-isopropylammelide |

| 2-chloro-1,3,5-triazine-4,6-diamine |

Future Perspectives and Emerging Research Directions

Integration of Advanced Synthetic and Computational Methodologies

The convergence of advanced synthetic chemistry and powerful computational tools is set to revolutionize the exploration of 2-Amino-4,6-dimethyl-1,3,5-triazine. This integration allows for a "bottom-up" approach to material design, where the properties of molecules and their interactions can be predicted and understood before their synthesis. uni-muenchen.de

Computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable. uni-muenchen.de DFT calculations, for instance, can be employed to determine the geometry and electronic structure of the triazine and its potential derivatives. uni-muenchen.de This information is crucial for predicting reactivity and spectral properties.

Molecular docking and MD simulations are particularly valuable in the realm of medicinal chemistry and materials science. These techniques can model the interaction between the triazine molecule and biological targets, such as enzymes or DNA, helping to elucidate binding mechanisms and predict biological activity. For example, simulations can identify key hydrogen bonding or covalent interactions, guiding the design of more potent and selective drug candidates. nih.gov This predictive power significantly streamlines the discovery process, reducing the reliance on time-consuming and expensive trial-and-error synthesis.

Table 1: Application of Computational Methods in Triazine Research

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | Molecular stability, reactivity, IR/Raman spectra. uni-muenchen.de |

| Molecular Docking | Predicting binding modes with biological targets (e.g., enzymes). | Ligand-receptor interactions, binding affinity. |

| Molecular Dynamics (MD) | Simulating molecular motion and interaction over time. | Stability of complexes, conformational changes. |

Rational Design of Novel Triazine-Based Functional Materials

The unique structural and chemical properties of this compound make it an excellent scaffold for the rational design of new functional materials. smolecule.commpg.dempg.deae-info.org Rational design involves a deliberate, goal-oriented approach to creating materials with specific, tailored properties. uni-muenchen.de

A prominent area of research is the development of co-crystals. Studies have successfully demonstrated the co-crystallization of this compound with other molecules, most notably guanidine (B92328). nih.govacs.orgresearchgate.net These co-crystals provide a platform to study fundamental molecular interactions and have allowed for the first solid-state structural characterization of neutral guanidine. nih.govacs.orgresearchgate.net By carefully selecting co-forming molecules, it is possible to engineer materials with desired characteristics, such as altered solubility, stability, or electronic properties.

Beyond co-crystals, this triazine serves as a versatile building block in materials science. smolecule.com Its stability and reactive amino group allow for its incorporation into larger structures like polymers or dendritic frameworks. nih.govsmolecule.com For instance, dendritic structures built around a triazine core have been developed as effective transporters for delivering antisense oligomers into tissues, showcasing the potential for creating sophisticated drug delivery systems. nih.gov Future research will likely focus on expanding the library of triazine-based materials for applications in electronics, separation technologies, and advanced therapeutics. researchgate.net

Development of Sustainable and Efficient Synthetic Routes

While this compound is a valuable compound, its future utility is also linked to the development of sustainable and efficient synthetic methods. Traditional chemical syntheses often rely on harsh conditions, hazardous solvents, and multi-step processes that can be inefficient and generate significant waste. The principles of green chemistry are increasingly guiding the development of new synthetic protocols.

Current synthetic approaches often involve the stepwise substitution of cyanuric chloride or the reaction of the triazine with isocyanates. google.com Future research will aim to improve upon these methods by exploring several avenues:

Alternative Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Developing more efficient catalysts, including biocatalysts or metal-based systems, that can promote reactions under milder conditions with higher selectivity and yield. researchgate.net

Process Intensification: Utilizing technologies like microwave synthesis or flow chemistry to reduce reaction times, improve energy efficiency, and allow for safer, more controlled production.

Solid-State Synthesis: Exploring facile solid-state synthesis routes, which can reduce or eliminate the need for solvents, simplifying purification and minimizing waste. researchgate.net

The report of a "Novel Synthesis" of this compound indicates that efforts are already underway to innovate its production. mpg.dempg.deae-info.org By focusing on sustainability, chemists can ensure that the benefits of this versatile molecule can be realized with minimal environmental impact.

Q & A

Q. How can researchers optimize the synthesis yield of 2-Amino-4,6-dimethyl-1,3,5-triazine derivatives?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, acid-catalyzed alcoholysis (e.g., using HCl) significantly improves yields in triazine derivatives. In a study, alcoholysis of cyanoamino precursors with HCl achieved 85–94% yields for ureido-triazine derivatives . Key variables include:

- Reaction Time : Extended stirring (e.g., 1 hour) ensures complete protonolysis.

- Solvent Selection : Methanol or THF facilitates recrystallization and purity.

- Workup : Precipitation using pentane and slow evaporation minimizes side products.

- Example: A 26% yield was reported for a diazido-triazine derivative via HCl-mediated protonolysis and pentane precipitation .

| Condition | Parameter | Outcome |

|---|---|---|

| Solvent | Methanol/THF | High purity crystals |

| Catalyst | HCl | Yield: 85–94% |

| Precipitation Agent | Pentane | Reduces impurities |

Q. What characterization techniques confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and angles (e.g., N–C–N: 120°) to confirm triazine ring geometry. Supramolecular dimers formed via N–H···N hydrogen bonds (d = ~3.02 Å) can stabilize the crystal structure .

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl groups at 2.3 ppm for CH).

- HPLC : Validates purity (>95%) for synthetic intermediates .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic efficiency of triazine-based coupling agents in peptide synthesis?

- Methodological Answer : Catalytic amide-forming reactions using triazine derivatives (e.g., CDMT) depend on solvent polarity and base strength. A 2013 study found:

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing intermediates.

- Base Selection : Tertiary amines (e.g., N-methylmorpholine) improve yields by neutralizing HCl byproducts.

- Optimized Protocol : CDMT with N-methylmorpholine in THF achieves >90% coupling efficiency for peptide bonds .

Q. What strategies integrate this compound into covalent triazine frameworks (CTFs) for material science?

- Methodological Answer : CTFs are synthesized via Friedel-Crafts reactions using AlCl. For example:

- Building Blocks : Combine 2-amino-4,6-dichloro-1,3,5-triazine with aromatic linkers (e.g., triphenylbenzene) .

- Reaction Conditions : Anhydrous conditions at 120°C for 72 hours yield porous frameworks with surface areas >500 m/g.

- Applications : CTFs exhibit high thermal stability (>400°C) and potential in gas storage or catalysis.

Q. How do substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Steric and electronic effects dominate:

- Methyl Groups : Electron-donating methyl groups reduce electrophilicity at the triazine ring, slowing substitutions.

- Amino Group : Enhances resonance stabilization, directing nucleophiles to specific positions (e.g., para to amino).

- Mitigation : Use activating agents (e.g., DCC) or elevated temperatures (80–100°C) to overcome steric hindrance .

Q. What analytical approaches resolve contradictions in spectroscopic data for triazine derivatives?

- Methodological Answer : Contradictions arise from tautomerism or polymorphism. Strategies include:

- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., amine vs. imine forms).

- DFT Calculations : Predicts stable conformers and compares with experimental IR/Raman spectra.

- Powder XRD : Detects polymorphic forms (e.g., monoclinic vs. triclinic) with distinct lattice parameters (e.g., a = 8.018 Å, b = 4.669 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.